molecular formula C9H5N5O2 B3248869 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 19005-66-4

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B3248869
CAS No.: 19005-66-4
M. Wt: 215.17
InChI Key: ZPWZGQAOSBAPRD-UHFFFAOYSA-N
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Description

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that features a nitro group, a triazole ring, and a benzonitrile moiety

Preparation Methods

The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.

    Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-4-7-1-2-8(9(3-7)14(15)16)13-6-11-5-12-13/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWZGQAOSBAPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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